molecular formula C8H7ClF3N3O2 B2383989 N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea CAS No. 338396-76-2

N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea

Cat. No.: B2383989
CAS No.: 338396-76-2
M. Wt: 269.61
InChI Key: DDQPDIJRUXOLGW-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits positional isomerism due to possible variations in substituent placement on the pyridine ring. For example:

Isomer Type Example Structure Distinguishing Feature
Positional (chloro) N-{[4-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea Chloro group at position 4 instead of 3
Positional (CF₃) N-{[3-chloro-4-(trifluoromethyl)-2-pyridinyl]methoxy}urea CF₃ group at position 4 instead of 5

No functional group isomers (e.g., thiourea analogs) are documented for this specific urea derivative.

Tautomeric Behavior

Urea derivatives can exhibit tautomerism between the keto (urea) and enol (isourea) forms:
$$
\text{NH}2\text{-C(=O)-NH-OCH}2\text{-Pyridine} \rightleftharpoons \text{NH-C(OH)=N-OCH}_2\text{-Pyridine}
$$
However, computational studies suggest the keto form is thermodynamically favored due to resonance stabilization of the carbonyl group. Experimental evidence from infrared spectroscopy (e.g., absence of enolic -OH stretches) supports this.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Database-Specific Nomenclature Variations

Database Name Used Key Differences
PubChem N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy]urea Hyphenation and bracket placement
ChemSpider {[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}urea Spacing and substituent order
AKSci This compound Capitalization and hyphenation

SMILES Notation Variations

  • PubChem : O=C(N)NOCC1=NC=C(C(F)(F)F)C=C1Cl
  • ChemSpider : COC(C2=NC=C(C(F)(F)F)C=C2Cl)NC(=O)N

These differences arise from algorithmic parsing rules but represent the same molecular structure.

Impact on Searchability

  • CAS Number Consistency : All databases use 338396-76-2 , ensuring unambiguous retrieval.
  • Keyword Variants : Searches for "3-chloro-5-trifluoromethyl-pyridine urea derivative" yield this compound as a primary result.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQPDIJRUXOLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group, chlorination of the pyridine ring, and subsequent formation of the urea moiety. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Properties

N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea has been investigated for its anticancer properties. A study evaluated its antiproliferative activity against various cancer cell lines, revealing significant growth inhibition in multiple types, including melanoma and renal cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell survival .

Case Study: Antiproliferative Activity

  • Compound Tested : this compound
  • Cell Lines : SK-MEL-5 (melanoma), 786-0 (renal cancer)
  • Results : Notable inhibition at concentrations of 10 µM, with further testing showing median inhibitory concentrations (IC50) indicating strong potential as an anticancer agent.

Urease Inhibition

Research indicates that compounds similar to this compound exhibit urease inhibitory activity, which is significant in treating conditions related to urease activity such as kidney stones and certain infections. Urease inhibitors are critical in managing these conditions by preventing the formation of struvite stones .

Agricultural Applications

The compound's unique properties also make it a candidate for agricultural applications, particularly as a pesticide or herbicide. Its structural features may enhance its effectiveness against specific pests or weeds while minimizing environmental impact.

Mechanism of Action

The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The urea moiety may form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluopyram: A Pyridinyl-Ethyl-Benzamide Fungicide

Fluopyram (CAS: 658066-35-4) is a broad-spectrum fungicide from the pyridinyl-ethyl-benzamide class. Its structure includes a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group connected to a benzamide moiety via an ethyl chain. Unlike the target compound, Fluopyram acts as a succinate dehydrogenase inhibitor (SDHI), disrupting mitochondrial complex II in fungi .

Property N-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea Fluopyram
CAS Number 338396-76-2 658066-35-4
Molecular Formula C₉H₇ClF₃N₃O₂ C₁₆H₁₁ClF₆N₂O
Functional Groups Pyridinyl-methoxyurea Pyridinyl-ethyl-benzamide
Primary Use Research chemical (discontinued) Fungicide (registered globally)
Mode of Action Undocumented (likely differs due to urea group) SDHI inhibitor

Key Differences :

  • Fluopyram’s ethyl-benzamide linkage enables interaction with fungal succinate dehydrogenase, whereas the urea group in the target compound may target alternative pathways.

Chlorfluazuron: A Benzoylurea Insect Growth Regulator

Chlorfluazuron (CAS: 71422-67-8) is an insect growth regulator with a benzoylurea core. Its structure includes a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group attached to a dichlorophenyl ring via a urea bridge. Chlorfluazuron inhibits chitin synthesis in insects, making it effective against lepidopteran pests .

Property This compound Chlorfluazuron
CAS Number 338396-76-2 71422-67-8
Molecular Formula C₉H₇ClF₃N₃O₂ C₂₀H₉Cl₃F₅N₃O₃
Functional Groups Pyridinyl-methoxyurea Dichlorophenyl-benzoylurea
Primary Use Research chemical Insect growth regulator
Mode of Action Undocumented Chitin synthesis inhibition

Key Differences :

  • Chlorfluazuron’s benzoylurea structure and dichlorophenyl substituents enhance its affinity for insect chitin synthase, whereas the target compound’s simpler urea group lacks these modifications.
  • Chlorfluazuron’s higher molecular weight (540.65 g/mol) and additional chlorine atoms increase environmental persistence compared to the target compound .

Other Urea Derivatives with Pyridinyl Moieties

N-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy)-N-[(methoxyimino)methyl]urea (CAS: 338396-78-4)

This analog introduces a methoxyimino group to the urea backbone.

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3N2OC_9H_8ClF_3N_2O with a molecular weight of 252.62 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

The mechanism of action for this compound involves its interaction with specific biological targets. The trifluoromethyl group increases membrane permeability, allowing the compound to penetrate cells more effectively. This property may facilitate interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Recent studies have indicated that urea derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

Antimicrobial Properties

This compound has demonstrated potential as an antimicrobial agent. Its structural components suggest it may interact effectively with bacterial enzymes, contributing to its efficacy against resistant strains .

Case Studies

  • Anticancer Efficacy : In vitro studies revealed that urea derivatives can inhibit tumor growth by inducing apoptosis in various cancer cell lines. One study reported an EC50 value of 0.17 μM for a related compound against Cryptosporidium parvum, indicating potent activity .
  • Antimicrobial Activity : A series of experiments showed that derivatives similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance this activity significantly .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity EC50 (μM) Mechanism References
Anticancer0.17Induction of ROS and apoptosis
AntimicrobialVariesInhibition of bacterial enzymes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanol can react with urea derivatives under alkaline conditions. Optimization may include:

  • Using catalysts such as sodium hydroxide (as seen in pyridine etherification reactions) .
  • Controlling reaction temperature (e.g., 60–80°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization in solvents like acetonitrile .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., acetonitrile, chloroform) but may require sonication or heating for dissolution .
  • Stability : Store at -20°C under inert atmosphere to prevent decomposition (>111°C decomposition point) .
  • Characterization : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DMSO-d₆) for purity assessment.

Q. How can researchers design initial biological assays to evaluate the fungicidal or pesticidal activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test against fungal pathogens (e.g., Fusarium virguliforme) via mycelial growth inhibition or spore germination assays, referencing protocols for structurally related fungicides like fluopyram .
  • Dose-response studies : Use concentrations ranging from 0.1–100 µM in agar-based or liquid culture systems.

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of pyridinyl urea derivatives?

  • Methodological Answer :

  • Structural modifications : Introduce substituents at the pyridine ring (e.g., sulfanyl, piperazinyl groups) to assess impacts on bioactivity .
  • Computational modeling : Perform docking studies with target enzymes (e.g., succinate dehydrogenase for fungicides) to predict binding affinity .
  • Comparative bioassays : Test analogs like N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-fluoro-6-nitrobenzamide for activity against resistant strains .

Q. How can researchers resolve contradictions in reported stability data under varying environmental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to controlled humidity (40–80% RH) and temperature (25–50°C) for 4–12 weeks, analyzing degradation via LC-MS .
  • pH-dependent stability : Use buffered solutions (pH 3–9) to identify optimal storage conditions.
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition .

Q. What advanced analytical techniques are suitable for studying the metabolic fate of this compound in plant or soil systems?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in soil microcosms.
  • Mass spectrometry imaging (MSI) : Map spatial distribution in plant tissues after foliar application.
  • Enzymatic assays : Incubate with cytochrome P450 isoforms to identify primary metabolic pathways .

Q. How does the introduction of electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s mode of action?

  • Methodological Answer :

  • Electrophilic reactivity : The CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., fungal cytochrome b) via halogen bonding .
  • Comparative kinetics : Measure inhibition constants (Kᵢ) against target enzymes using analogs with/without the CF₃ group.

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